molecular formula C8H9FN2O B8466182 3-(5-Fluoropyrimidin-2-yl)butanal

3-(5-Fluoropyrimidin-2-yl)butanal

Cat. No.: B8466182
M. Wt: 168.17 g/mol
InChI Key: XTNNANOQSNYYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Fluoropyrimidin-2-yl)butanal is an organofluorine compound featuring a fluorinated pyrimidine ring attached to the third carbon of a butanal chain. Pyrimidine derivatives are widely studied in medicinal chemistry due to their biological relevance, particularly in anticancer and antimicrobial applications.

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

3-(5-fluoropyrimidin-2-yl)butanal

InChI

InChI=1S/C8H9FN2O/c1-6(2-3-12)8-10-4-7(9)5-11-8/h3-6H,2H2,1H3

InChI Key

XTNNANOQSNYYFY-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)C1=NC=C(C=N1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural analogs of 3-(5-Fluoropyrimidin-2-yl)butanal, emphasizing substituent variations and their implications:

Compound Name Substituent Group CAS Number Key Properties/Applications References
This compound 5-Fluoropyrimidin-2-yl Not provided Potential antitumor activity (inferred)
3-(5-Bromopyrimidin-2-yl)butanal 5-Bromopyrimidin-2-yl Not provided Larger halogen may alter binding kinetics
3-(5-Methyl-2-furyl)butanal 5-Methyl-2-furyl Not provided Flavoring agent; EFSA safety evaluated
3-Methylbutanal Methyl 96-17-3 Industrial solvent, flavor/fragrance
2-Methylbutanal Methyl 590-86-3 Similar to 3-methylbutanal
Key Observations:

Halogen Effects (Fluoro vs. Bromo): The fluorine atom in this compound offers higher electronegativity and a smaller atomic radius compared to bromine.

Heterocyclic vs. Aliphatic Substituents:

  • The fluoropyrimidine group confers aromaticity and π-stacking capability, advantageous for interacting with biological targets. In contrast, the furan ring in 3-(5-Methyl-2-furyl)butanal lacks nitrogen atoms, limiting hydrogen-bonding diversity but making it suitable for flavor applications .
  • Simple methyl-substituted butanals (e.g., 3-Methylbutanal) lack aromatic systems, resulting in lower bioactivity but broader industrial use .

Toxicological and Regulatory Profiles:

  • 3-(5-Methyl-2-furyl)butanal underwent rigorous safety evaluation by EFSA for use in food products, highlighting its low toxicity in flavoring contexts . In contrast, fluoropyrimidinyl derivatives are often associated with pharmaceutical applications, where toxicity profiles are compound-specific and require extensive preclinical testing.

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